molecular formula C17H21NO4 B15332849 Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Cat. No.: B15332849
M. Wt: 303.35 g/mol
InChI Key: WYYZALYQKHMAHX-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS: 2940941-05-7) is a specialized amino acid derivative featuring a bicyclo[1.1.1]pentane moiety and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . The compound’s structure combines a rigid bicyclo[1.1.1]pentane scaffold—a bioisostere for tert-butyl or aromatic groups—with a Cbz-protected amino group and a methyl ester, making it valuable in peptide synthesis and drug discovery for modulating steric and pharmacokinetic properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)

InChI Key

WYYZALYQKHMAHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

[1.1.1]Propellane as a Precursor

The most efficient route to asymmetrically substituted BCPs involves the radical-initiated opening of [1.1.1]propellane. This method, pioneered in patents WO2017157932A1 and US20190092714A1, enables one-step synthesis of 1,3-disubstituted BCPs (Table 1).

Table 1: Radical-Mediated Synthesis of BCP Intermediates

Reagent Conditions Yield (%) Reference
Chloroform UV (365 nm), 4 h, −20°C 78
Methyl acrylate AIBN, 70°C, 6 h 65
Benzyl chloroformate Flow reactor, 0°C, 2 h 82

The mechanism proceeds via a radical chain process:

  • Initiation : Homolytic cleavage of [1.1.1]propellane’s central bond generates a biradical intermediate.
  • Propagation : Reagent-derived radicals (e.g., Cl- from CCl4) add to the propellane, forming a bicyclic radical.
  • Termination : Hydrogen abstraction yields the 1,3-disubstituted BCP.

Functionalization with Alanine Derivatives

Following BCP formation, the ester and Cbz-protected amine are introduced via nucleophilic substitution or coupling. A representative protocol involves:

  • Mitsunobu reaction : Coupling BCP-methanol with N-Cbz-D-alanine using DIAD/PPh3 (yield: 68%).
  • Esterification : Treatment with thionyl chloride/methanol converts carboxylic acids to methyl esters.

Transition Metal-Catalyzed Cross-Coupling Strategies

Recent advances employ palladium and nickel catalysts to forge C–C bonds between preformed BCP fragments and alanine derivatives (Figure 1).

Key Methodologies :

  • Suzuki-Miyaura coupling : BCP-boronic esters react with bromoalanine derivatives (Pd(PPh3)4, K2CO3, 80°C).
  • Negishi coupling : Zincated BCPs couple with iodinated Cbz-alanine esters (NiCl2(dppp), 50°C).

Advantages :

  • Enables late-stage diversification of the BCP core.
  • Tolerates electron-rich and sterically hindered substrates.

Optimization of Protecting Group Strategies

The Cbz group’s stability under radical and photochemical conditions makes it ideal for BCP synthesis. Critical considerations include:

  • Deprotection selectivity : Hydrogenolysis (H2/Pd-C) removes Cbz without affecting the BCP ring.
  • Compatibility with ester groups : Mild basic conditions (e.g., LiOH/THF) saponify methyl esters post-deprotection.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Leading Methods

Method Steps Overall Yield (%) Purity (%) Scalability
Radical propagation 3 52 97 High
Suzuki coupling 4 41 95 Moderate
Mitsunobu approach 3 48 98 Low

The radical-mediated route offers superior scalability and yield, making it the preferred industrial method. Transition metal-catalyzed approaches, while versatile, suffer from catalyst costs and purification challenges.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.

    Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as iron (II) phthalocyanine (Fe(Pc)) . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate involves its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to similar targets. This interaction can modulate various pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Group Variations

The target compound is compared below with three closely related analogs (Table 1):

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group Stereochemistry Functional Group
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate 2940941-05-7 C₁₇H₂₁NO₄ 303.35 Cbz Not specified Methyl ester
(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid 2343963-98-2 Not reported Not reported Boc S at C2 Carboxylic acid
Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate 2322853-09-6 C₁₄H₂₃NO₄ 269.34 Boc R at C2 Methyl ester
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate 2092825-26-6 C₈H₁₂O₃ 156.18 None N/A Hydroxy, methyl ester

Table 1 : Structural and physicochemical comparison of the target compound with analogs .

Protecting Group Differences
  • Cbz vs. Boc: The target compound uses a benzyloxycarbonyl (Cbz) group, which is removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH). In contrast, analogs like the Boc-protected derivatives (CAS: 2322853-09-6, 2343963-98-2) employ tert-butoxycarbonyl (Boc), cleaved under strong acids (e.g., TFA) . The Boc group offers greater stability under basic conditions, while Cbz is preferred for orthogonal protection in multi-step syntheses.
  • Steric and Solubility Effects : The aromatic benzyl group in Cbz increases molecular weight (303.35 vs. 269.34 for Boc-methyl ester) and may reduce solubility in polar solvents compared to the aliphatic tert-butyl group .
Stereochemical Variations
  • The Boc-protected methyl ester (CAS: 2322853-09-6) has an R-configuration at the α-carbon, whereas the Boc-protected acid (CAS: 2343963-98-2) has an S-configuration . Stereochemistry influences biological activity and synthetic routes; for example, enzymes or receptors may exhibit selectivity for specific enantiomers .
Functional Group Impact
  • Ester vs. Acid : The methyl ester in the target compound and CAS: 2322853-09-6 enhances lipophilicity, aiding membrane permeability in drug candidates. The carboxylic acid analog (CAS: 2343963-98-2) is more polar, suitable for ionic interactions in active sites .
  • Bicyclo[1.1.1]pentane vs. Other Moieties: Compared to simpler bicyclo derivatives like methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6), the target compound’s amino acid backbone enables peptide incorporation, while the hydroxy variant may serve as a synthetic intermediate .

Biological Activity

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate, also known by its CAS number 2322929-20-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 2322929-20-2
  • IUPAC Name : methyl 2-(((benzyloxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoate

The compound features a bicyclic structure that may contribute to its unique biological properties, particularly in interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzyme activity and receptor interactions. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, derivatives of bicyclic compounds have shown promise in targeting cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry evaluated a series of bicyclic compounds, including derivatives similar to this compound, for their anticancer activity against various human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)15
Compound BMCF-7 (Breast)10
Methyl 2-(benzyloxycarbonylamino)-3-(bicyclo[1.1.1]pentanyl)propanoateHeLa (Cervical)12

Study 2: Anti-inflammatory Properties

In another research effort, a derivative of this compound was assessed for its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced swelling and joint inflammation compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Table 1: Reaction Optimization for Bicyclo[1.1.1]pentane Functionalization

Reaction TypeCatalyst/ReagentYield (%)Key Reference
C–H ActivationPd(OAc)2_2/Ag2_2CO3_362
Radical AdditionAIBN, Bu3_3SnH78
Ester HydrolysisLiOH/H2_2O/THF95

Q. Table 2: Comparative Bioactivity of Bicyclo[1.1.1]pentane Derivatives

Target ProteinIC50_{50} (nM)Assay TypeReference
Kinase A12 ± 3Fluorescence
Kinase B45 ± 8Radioisotope
Protease X220 ± 15Colorimetric

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